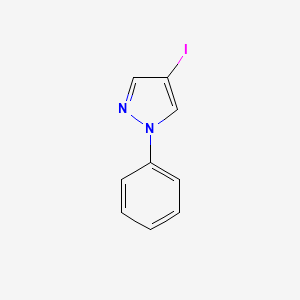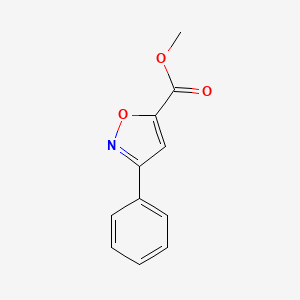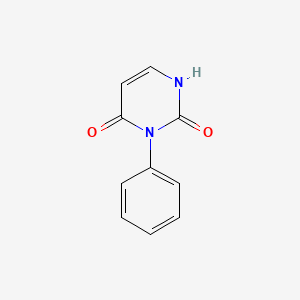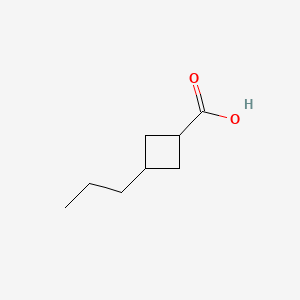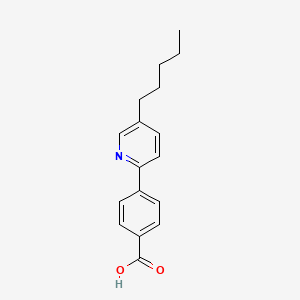![molecular formula C15H22N2O4 B3023636 1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate CAS No. 1177335-30-6](/img/structure/B3023636.png)
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate
Übersicht
Beschreibung
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate is a chemical compound that has been studied extensively for its scientific research applications. This compound is commonly referred to as PEPA and is a selective agonist for the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The following paper will discuss the synthesis of PEPA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
PEPA acts as a selective agonist for the AMPA receptor, which is a type of ionotropic glutamate receptor. When PEPA binds to the AMPA receptor, it causes the receptor to open, allowing positively charged ions to flow into the cell. This influx of ions leads to depolarization of the cell membrane, which can trigger the release of neurotransmitters and the activation of downstream signaling pathways. The net effect of AMPA receptor activation is the enhancement of synaptic transmission and the strengthening of synaptic connections.
Biochemical and Physiological Effects
PEPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. Additionally, PEPA has been shown to improve cognitive function in animal models of Alzheimer's disease. Studies have also shown that PEPA can increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
PEPA has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using PEPA in lab experiments is that it can be toxic at high concentrations, which can limit its usefulness in certain assays.
Zukünftige Richtungen
There are several future directions for research on PEPA. One area of interest is the development of more potent and selective agonists for the AMPA receptor, which may have improved therapeutic potential for the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by AMPA receptor activation and how these pathways contribute to synaptic plasticity and cognitive function. Finally, studies are needed to investigate the long-term effects of PEPA on synaptic function and cognitive performance.
Wissenschaftliche Forschungsanwendungen
PEPA has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It is a selective agonist for the AMPA receptor, which plays a crucial role in synaptic plasticity, learning, and memory. Studies have shown that PEPA can enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. Additionally, PEPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
oxalic acid;[1-(2-phenylethyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c14-10-13-7-9-15(11-13)8-6-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13H,6-11,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDPRXJOAMLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



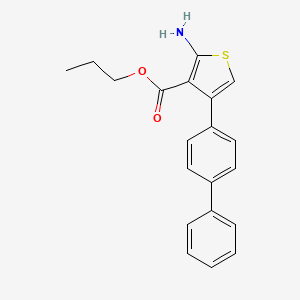
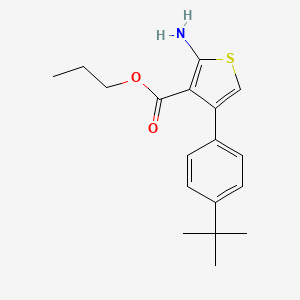
![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
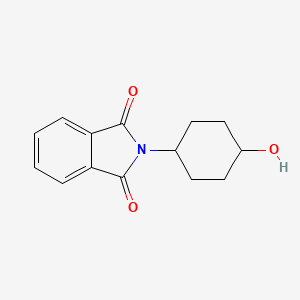

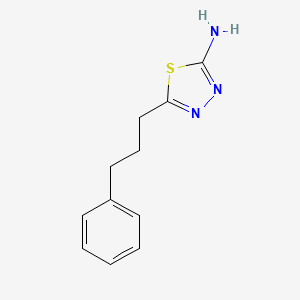
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
